4-(4-Methylpiperidin-1-yl)benzoic acid

Description

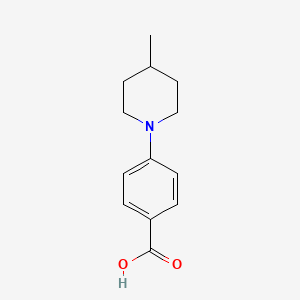

Structure

3D Structure

Properties

IUPAC Name |

4-(4-methylpiperidin-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-10-6-8-14(9-7-10)12-4-2-11(3-5-12)13(15)16/h2-5,10H,6-9H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIFMYTNXBNDWLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101284610 | |

| Record name | 4-(4-Methyl-1-piperidinyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101284610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97096-92-9 | |

| Record name | 4-(4-Methyl-1-piperidinyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97096-92-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Methyl-1-piperidinyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101284610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-methylpiperidin-1-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 4-(4-Methylpiperidin-1-yl)benzoic acid: Synthesis, Characterization, and Potential Applications

Introduction

4-(4-Methylpiperidin-1-yl)benzoic acid is a bifunctional organic molecule incorporating a benzoic acid moiety and a substituted piperidine ring. This structure is of significant interest to researchers in medicinal chemistry and drug development due to the prevalence of both fragments in pharmacologically active compounds. The benzoic acid group provides a carboxylic acid handle for amide coupling and other modifications, while the 4-methylpiperidine group can influence solubility, metabolic stability, and receptor binding interactions.

A critical point of clarification is the distinction between this compound and its close structural analogue, 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid (CAS No: 106261-48-7). The latter, containing a piperazine ring and a methylene linker, is a well-documented key intermediate in the synthesis of the tyrosine kinase inhibitor, Imatinib.[1][2] In contrast, 4-(4-methylpiperidin-1-yl)benzoic acid, the subject of this guide, features a direct nitrogen-to-aromatic ring bond. While a specific CAS number for 4-(4-methylpiperidin-1-yl)benzoic acid is not consistently indexed in major chemical databases, its structure is cataloged under PubChem CID 654809.[3] This guide provides a comprehensive technical overview of its synthesis, characterization, and potential utility for professionals in the field.

Physicochemical and Structural Properties

The fundamental properties of a compound dictate its behavior in both chemical and biological systems. Understanding these characteristics is the first step in rational drug design and development. The properties listed below are computationally predicted and provide a baseline for experimental design.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₇NO₂ | [3] |

| Molecular Weight | 219.28 g/mol | [3] |

| Monoisotopic Mass | 219.12593 Da | [3] |

| IUPAC Name | 4-(4-methylpiperidin-1-yl)benzoic acid | [3] |

| Canonical SMILES | CC1CCN(CC1)C2=CC=C(C=C2)C(=O)O | [3] |

| InChIKey | ZIFMYTNXBNDWLU-UHFFFAOYSA-N | [3] |

| Predicted XlogP | 2.9 | [3] |

| Appearance | White to off-white solid (predicted) | |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, MeOH | [4] |

Structural Diagram

The chemical structure of 4-(4-methylpiperidin-1-yl)benzoic acid is foundational to its function.

Caption: 2D structure of 4-(4-methylpiperidin-1-yl)benzoic acid.

Synthesis and Manufacturing

While specific scaled-up syntheses for this exact molecule are not widely published, a robust and logical pathway can be derived from established organic chemistry principles, such as nucleophilic aromatic substitution or Buchwald-Hartwig amination. The choice of pathway depends on starting material availability, cost, and desired scale.

Proposed Synthetic Pathway: Buchwald-Hartwig Amination

This pathway is a powerful method for forming carbon-nitrogen bonds, a key step in synthesizing our target molecule. It offers high yields and functional group tolerance, making it a preferred method in modern pharmaceutical synthesis.

Caption: Proposed Buchwald-Hartwig synthesis workflow.

Experimental Protocol: Laboratory Scale Synthesis

This protocol describes a self-validating system where the purity and identity of the product are confirmed by subsequent analytical characterization.

Objective: To synthesize 4-(4-methylpiperidin-1-yl)benzoic acid from 4-bromobenzoic acid and 4-methylpiperidine.

Materials:

-

4-Bromobenzoic acid (1.0 equiv)

-

4-Methylpiperidine (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.04 equiv)

-

Potassium carbonate (K₂CO₃, 2.5 equiv)

-

Toluene (Anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask, add 4-bromobenzoic acid, Pd(OAc)₂, XPhos, and K₂CO₃.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. This is critical as the palladium catalyst is oxygen-sensitive.

-

Reagent Addition: Add anhydrous toluene, followed by 4-methylpiperidine via syringe.

-

Heating: Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup:

-

Cool the mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.

-

Transfer the filtrate to a separatory funnel and add water.

-

Carefully acidify the aqueous layer with 1 M HCl to a pH of ~4-5 to protonate the benzoic acid, causing it to precipitate.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the final product.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic and chromatographic methods should be employed.

Standard Analytical Workflow

Sources

An In-Depth Technical Guide to the Physicochemical Characterization of 4-(4-Methylpiperidin-1-yl)benzoic Acid

Abstract

This technical guide provides a comprehensive overview of 4-(4-Methylpiperidin-1-yl)benzoic acid, a key heterocyclic building block in modern drug discovery. The primary focus of this document is the precise determination of its molecular weight, a critical parameter for compound verification and downstream applications. We will delve into its fundamental physicochemical properties, outline a plausible synthetic route, and provide a detailed, field-proven protocol for its molecular weight verification using High-Resolution Mass Spectrometry (HRMS). This guide is intended for researchers, medicinal chemists, and drug development professionals who require a robust understanding of this compound's characteristics and the analytical methodologies essential for its validation.

Introduction and Scientific Context

4-(4-Methylpiperidin-1-yl)benzoic acid belongs to the class of N-aryl piperidine carboxylic acids. This structural motif is of significant interest in medicinal chemistry due to the piperidine ring's ability to confer desirable pharmacokinetic properties, such as improved solubility and metabolic stability, while the benzoic acid moiety provides a versatile handle for further chemical modification. The precise substitution pattern—a methyl group on the piperidine ring and the linkage to a benzoic acid backbone—creates a unique chemical entity whose properties are critical to its function in larger, biologically active molecules.

Accurate determination of the molecular weight is the first and most fundamental step in the characterization of any newly synthesized or procured chemical compound. It serves as a primary validation of its identity, confirming that the intended molecule has been formed. Any deviation from the theoretical molecular weight can indicate the presence of impurities, residual solvents, or an incorrect structure, all of which can have profound consequences on experimental outcomes in drug discovery and development.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is essential for its handling, formulation, and interpretation in biological assays. The key identifiers and properties for 4-(4-Methylpiperidin-1-yl)benzoic acid are summarized below.

| Property | Value | Source |

| IUPAC Name | 4-(4-methylpiperidin-1-yl)benzoic acid | - |

| CAS Number | 97096-92-9 | [1] |

| Molecular Formula | C₁₃H₁₇NO₂ | [1][2] |

| Average Molecular Weight | 219.28 g/mol | [3] |

| Monoisotopic Mass | 219.12593 Da | [2] |

| Predicted XlogP | 2.9 | [2] |

| Appearance | Solid (predicted) | - |

Synthesis Pathway: A Mechanistic Perspective

While a specific, peer-reviewed synthesis for 4-(4-Methylpiperidin-1-yl)benzoic acid is not prominently documented, a highly plausible and efficient method for its preparation involves the Buchwald-Hartwig amination.[4][5] This palladium-catalyzed cross-coupling reaction is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds.[4]

The proposed synthesis would involve the coupling of 4-halobenzoic acid (e.g., 4-bromobenzoic acid or its ester derivative) with 4-methylpiperidine.

Proposed Reaction:

Reactants: 4-Bromobenzoic acid, 4-Methylpiperidine Catalyst System: A palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a sterically hindered phosphine ligand (e.g., XPhos, SPhos).[6][7] Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS). Solvent: An aprotic, non-polar solvent like toluene or 1,4-dioxane.

Causality Behind Experimental Choices:

-

Palladium Catalyst: The palladium catalyst is central to the reaction, cycling between Pd(0) and Pd(II) oxidation states to facilitate the oxidative addition of the aryl halide and the reductive elimination of the final product.[5]

-

Bulky Phosphine Ligand: Ligands like XPhos are crucial. Their steric bulk promotes the formation of a monoligated, coordinatively unsaturated Pd(0) species, which is highly active in the oxidative addition step. They also accelerate the final reductive elimination step, which is often rate-limiting.[7]

-

Strong Base: The base is required to deprotonate the piperidine nitrogen, forming the corresponding amide in the catalytic cycle, which then couples with the aryl group. A strong, non-nucleophilic base is chosen to prevent side reactions with the benzoic acid moiety or the aryl halide.

Authoritative Molecular Weight Determination by High-Resolution Mass Spectrometry (HRMS)

The gold standard for confirming the molecular weight and elemental formula of a novel compound is High-Resolution Mass Spectrometry (HRMS). Unlike unit-resolution mass spectrometry, HRMS instruments (e.g., Orbitrap or TOF analyzers) provide mass measurements with high accuracy (typically <5 ppm), allowing for the unambiguous determination of the elemental composition.[8]

Below is a self-validating protocol for the analysis of 4-(4-Methylpiperidin-1-yl)benzoic acid.

Experimental Workflow Diagram

Caption: High-Resolution Mass Spectrometry workflow for molecular weight verification.

Step-by-Step Protocol

4.1. Materials and Reagents

-

4-(4-Methylpiperidin-1-yl)benzoic acid sample

-

LC-MS grade Methanol

-

LC-MS grade Acetonitrile (ACN)

-

LC-MS grade Water

-

Formic acid (for positive mode) or Ammonium hydroxide (for negative mode)

-

Appropriate HRMS calibrant solution

4.2. Sample Preparation

-

Stock Solution: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of methanol to create a 1 mg/mL stock solution.

-

Working Solution: Dilute the stock solution with a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 1-10 µg/mL.

-

Causality: This solvent system is compatible with electrospray ionization (ESI) and promotes efficient ionization. The concentration is within the optimal range for most modern HRMS instruments.

-

4.3. HRMS Instrument Setup (Example using an Orbitrap Mass Spectrometer)

-

Ionization Mode: Electrospray Ionization (ESI). The amphoteric nature of the molecule (containing a basic tertiary amine and an acidic carboxylic acid) allows for analysis in both positive and negative ion modes.

-

Positive Mode: To observe the protonated molecule [M+H]⁺. Add 0.1% formic acid to the working solution to facilitate protonation.

-

Negative Mode: To observe the deprotonated molecule [M-H]⁻. Add 0.1% ammonium hydroxide to the working solution to facilitate deprotonation.

-

-

Mass Analyzer Settings:

-

Scan Type: Full MS

-

Resolution: Set to >60,000 (FWHM) to ensure high mass accuracy.

-

Scan Range: 50 - 500 m/z. This range comfortably includes the expected ions.

-

Calibration: Perform an instrument calibration immediately prior to analysis using the manufacturer's recommended calibrant solution to ensure high mass accuracy. An internal calibrant or "lock mass" can be used for real-time mass correction.

-

4.4. Data Acquisition and Analysis

-

Infusion: Directly infuse the working solution into the ESI source at a flow rate of 5-10 µL/min.

-

Acquisition: Acquire data for 1-2 minutes to obtain a stable signal and an averaged spectrum.

-

Data Processing:

-

Identify the Molecular Ion: In the resulting spectrum, locate the most intense peak corresponding to the monoisotopic mass.

-

In positive mode, this will be the [M+H]⁺ adduct at an expected m/z of 220.1332 (C₁₃H₁₈NO₂⁺).

-

In negative mode, this will be the [M-H]⁻ adduct at an expected m/z of 218.1186 (C₁₃H₁₆NO₂⁻).

-

-

Calculate Mass Accuracy: Compare the experimentally measured mass (Observed Mass) to the theoretical exact mass (Calculated Mass). The accuracy is expressed in parts per million (ppm) using the following formula: ppm Error = [(Observed Mass - Calculated Mass) / Calculated Mass] * 10^6

-

-

Validation: A mass accuracy of < 5 ppm is considered definitive confirmation of the elemental composition. The observation of both [M+H]⁺ and [M-H]⁻ adducts with high mass accuracy provides an exceptionally high degree of confidence in the compound's identity.

Conclusion

This guide has established the fundamental physicochemical identity of 4-(4-Methylpiperidin-1-yl)benzoic acid, with a definitive molecular formula of C₁₃H₁₇NO₂ and a monoisotopic mass of 219.12593 Da. We have outlined a robust, mechanistically sound approach for its synthesis via Buchwald-Hartwig amination and provided a detailed, authoritative protocol for its molecular weight and formula confirmation using high-resolution mass spectrometry. Adherence to these analytical principles ensures the integrity of the compound, which is paramount for its successful application in research and development.

References

-

PubChemLite. 4-(4-methylpiperidin-1-yl)benzoic acid (C13H17NO2). Available at: [Link]

-

Oakwood Chemical. 4-(4-Methyl-piperidin-1-yl)-benzoic acid. Available at: [Link]

-

Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link]

-

Baran, P. S., et al. (2018). Practical Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Journal of the American Chemical Society, 140(4), 1498-1502. Available at: [Link]

-

Novák, Z., et al. (2012). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 8, 1946-1952. Available at: [Link]

-

OpenStax. 12.2 Interpreting Mass Spectra - Organic Chemistry. Available at: [Link]

Sources

- 1. 4-(4-Methyl-piperidin-1-yl)-benzoic acid [oakwoodchemical.com]

- 2. PubChemLite - 4-(4-methylpiperidin-1-yl)benzoic acid (C13H17NO2) [pubchemlite.lcsb.uni.lu]

- 3. 4-(4-METHYL-PIPERIDIN-1-YL)-BENZOIC ACID [chemicalbook.com]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 8. acgpubs.org [acgpubs.org]

"4-(4-Methylpiperidin-1-yl)benzoic acid" synthesis pathway

An In-depth Technical Guide to the Synthesis of 4-(4-Methylpiperidin-1-yl)benzoic acid

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for 4-(4-methylpiperidin-1-yl)benzoic acid, a key building block in modern medicinal chemistry. The document details the predominant synthetic strategy, the underlying reaction mechanisms, and the critical experimental parameters that ensure a successful and high-yield outcome. It is intended for researchers, scientists, and drug development professionals who require a practical and theoretically grounded understanding of this synthesis. The guide includes step-by-step experimental protocols, data summaries, and workflow visualizations to facilitate its application in a laboratory setting.

Introduction: Significance and Synthetic Overview

4-(4-Methylpiperidin-1-yl)benzoic acid is a valuable bifunctional molecule, incorporating a tertiary amine within a piperidine ring and a carboxylic acid on a phenyl scaffold. This unique structure makes it a sought-after intermediate in the synthesis of complex pharmaceutical agents. The piperidine moiety can interact with various biological targets, while the carboxylic acid serves as a versatile handle for amide bond formation or other functional group transformations.

The synthesis of this compound is most effectively achieved through a nucleophilic aromatic substitution (SNAr) reaction. This strategy is widely employed in pharmaceutical manufacturing due to its reliability, scalability, and the general availability of starting materials. The primary pathway involves the coupling of a 4-halobenzoic acid derivative with 4-methylpiperidine.

This guide will focus on the SNAr pathway, elucidating the mechanistic principles that govern the reaction and providing a detailed protocol for its execution.

The Primary Synthetic Pathway: Nucleophilic Aromatic Substitution (SNAr)

The most direct and industrially relevant method for synthesizing 4-(4-methylpiperidin-1-yl)benzoic acid is the SNAr reaction between 4-fluorobenzoic acid and 4-methylpiperidine. This reaction is favored due to the high electronegativity of the fluorine atom, which activates the aromatic ring towards nucleophilic attack.

The overall transformation is depicted below:

Figure 1. Overall reaction scheme for the synthesis of 4-(4-methylpiperidin-1-yl)benzoic acid via SNAr.

Figure 1. Overall reaction scheme for the synthesis of 4-(4-methylpiperidin-1-yl)benzoic acid via SNAr.

Reaction Mechanism and Rationale for Experimental Choices

The SNAr reaction proceeds via a two-step addition-elimination mechanism. Understanding this mechanism is crucial for optimizing reaction conditions.

-

Nucleophilic Attack: The nitrogen atom of 4-methylpiperidine acts as the nucleophile, attacking the carbon atom bearing the fluorine substituent on the 4-fluorobenzoic acid ring. This step is typically the rate-determining step. The attack is facilitated by the electron-withdrawing effect of the carboxylic acid group (or its carboxylate form), which stabilizes the intermediate.

-

Formation of the Meisenheimer Complex: The initial attack forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. In this complex, the negative charge is delocalized across the aromatic ring and the carboxylate group, providing resonance stabilization.

-

Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride ion, which is a good leaving group in this context. This step is rapid and results in the formation of the final product.

The choice of reactants and conditions is dictated by this mechanism:

-

Substrate: 4-Fluorobenzoic acid is the preferred substrate over other 4-halobenzoic acids (Cl, Br, I) because the highly electronegative fluorine atom most effectively activates the ring for nucleophilic attack.

-

Solvent: A polar, aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) is ideal. These solvents can solvate the cationic species and do not interfere with the nucleophilicity of the amine. Their high boiling points also allow the reaction to be conducted at elevated temperatures to overcome the activation energy barrier.

-

Base: A base, such as potassium carbonate (K₂CO₃) or triethylamine (TEA), is essential for two reasons. Firstly, it deprotonates the carboxylic acid group of the starting material, increasing its electron-withdrawing capability and further activating the ring. Secondly, it neutralizes the hydrofluoric acid (HF) that is formed as a byproduct of the reaction, driving the equilibrium towards the product.

-

Temperature: The reaction is typically performed at elevated temperatures (e.g., 80-120 °C) to provide sufficient energy for the nucleophilic attack and the formation of the Meisenheimer complex.

Visualizing the SNAr Pathway

The following diagram illustrates the key steps in the SNAr synthesis.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of 4-(4-methylpiperidin-1-yl)benzoic acid.

Materials:

-

4-Fluorobenzoic acid (1.0 eq)

-

4-Methylpiperidine (1.2 eq)

-

Potassium Carbonate (K₂CO₃) (2.5 eq)

-

Dimethyl Sulfoxide (DMSO)

-

Deionized Water

-

Hydrochloric Acid (1 M)

-

Ethyl Acetate

-

Brine

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluorobenzoic acid, potassium carbonate, and DMSO.

-

Addition of Amine: Begin stirring the mixture and add 4-methylpiperidine dropwise at room temperature.

-

Heating: Heat the reaction mixture to 100-110 °C and maintain this temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker of cold water.

-

Acidification: While stirring, acidify the aqueous mixture to a pH of approximately 5-6 with 1 M HCl. A precipitate should form.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash the filter cake with deionized water.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield the final product as a white to off-white solid.

-

Drying: Dry the purified product under vacuum.

Data Summary and Characterization

The following table summarizes typical reaction parameters for this synthesis.

| Parameter | Value/Condition | Rationale |

| Solvent | DMSO | High boiling point, polar aprotic nature facilitates SNAr. |

| Base | K₂CO₃ | Activates the substrate and neutralizes the HF byproduct. |

| Temperature | 100-110 °C | Provides sufficient activation energy for the reaction. |

| Reaction Time | 12-24 hours | Typical duration to ensure complete conversion. |

| Typical Yield | 75-90% | Expected yield for this type of transformation. |

Characterization: The identity and purity of the final compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

Troubleshooting and Safety Considerations

-

Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction temperature or time. Ensure that the reagents are of high purity and the solvent is anhydrous.

-

Low Yield: Low yields may result from inefficient work-up or purification. Ensure proper pH adjustment during precipitation and choose an appropriate recrystallization solvent.

-

Safety: 4-Methylpiperidine is a flammable and corrosive liquid. DMSO can enhance the absorption of chemicals through the skin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All procedures should be conducted in a well-ventilated fume hood.

Conclusion

The synthesis of 4-(4-methylpiperidin-1-yl)benzoic acid via the nucleophilic aromatic substitution of 4-fluorobenzoic acid with 4-methylpiperidine is a robust and efficient method. A thorough understanding of the SNAr mechanism allows for the rational selection of reaction conditions, leading to high yields of the desired product. The protocol provided in this guide serves as a reliable starting point for the laboratory-scale synthesis of this important chemical intermediate.

References

An In-depth Technical Guide to the Starting Materials for the Synthesis of 4-(4-Methylpiperidin-1-yl)benzoic acid

Introduction

4-(4-Methylpiperidin-1-yl)benzoic acid is a valuable substituted aromatic carboxylic acid that serves as a key building block in medicinal chemistry and materials science. Its structure, featuring a benzoic acid moiety linked to a 4-methylpiperidine ring, provides a versatile scaffold for developing complex molecular architectures, particularly in the synthesis of pharmacologically active agents. The strategic selection of starting materials is paramount, dictating the efficiency, scalability, and economic viability of the synthesis.

This guide provides a comprehensive analysis of the primary synthetic routes to 4-(4-Methylpiperidin-1-yl)benzoic acid, focusing on the core starting materials and the chemical principles that govern their selection and reaction. We will explore two predominant and field-proven strategies: Nucleophilic Aromatic Substitution (S_N_Ar) and Palladium-Catalyzed Buchwald-Hartwig Amination. The discussion is tailored for researchers, chemists, and drug development professionals, offering not just protocols, but the causal reasoning behind the methodological choices.

Core Synthetic Strategies: A Comparative Overview

The formation of the aryl C-N bond between the benzoic acid ring and the 4-methylpiperidine nitrogen is the central challenge in synthesizing the target molecule. The two most effective strategies approach this challenge from different mechanistic standpoints.

-

Nucleophilic Aromatic Substitution (S_N_Ar): This classical method relies on the reaction of an electron-deficient aryl halide with an amine. The reaction is facilitated by the presence of an electron-withdrawing group (in this case, the carboxylic acid) on the aromatic ring, which activates the ring towards nucleophilic attack.[1][2]

-

Buchwald-Hartwig Amination: A more modern and highly versatile approach, this reaction employs a palladium catalyst with specialized phosphine ligands to couple an aryl halide or triflate with an amine.[3][4] This method has significantly expanded the scope of C-N bond formation, often succeeding where traditional methods fail.[3][5]

The choice between these routes depends on factors such as starting material availability and cost, desired reaction scale, and tolerance to specific functional groups.

Strategy 1: Nucleophilic Aromatic Substitution (S_N_Ar)

This pathway is often the first choice for industrial-scale synthesis due to its operational simplicity and the absence of expensive transition metal catalysts. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[2][6]

Core Starting Materials & Rationale

| Starting Material | Role | Rationale for Selection |

| 4-Fluorobenzoic acid | Aryl Electrophile | The primary choice for S_N_Ar. The high electronegativity of fluorine activates the ipso-carbon for nucleophilic attack, and fluoride is an excellent leaving group in the rate-determining step of this specific mechanism.[2][7] |

| 4-Chlorobenzoic acid | Aryl Electrophile | A viable, often cheaper alternative to 4-fluorobenzoic acid. However, the reaction typically requires more forcing conditions (higher temperatures, longer reaction times) due to the lower reactivity of chlorine in S_N_Ar.[1] |

| 4-Methylpiperidine | Nucleophile | The secondary amine that provides the N-nucleophile to form the desired C-N bond. |

| Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) | Base | A mild, inexpensive inorganic base required to neutralize the hydrohalic acid (HF or HCl) byproduct. This prevents protonation of the 4-methylpiperidine, which would render it non-nucleophilic. |

| Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) | Solvent | A polar aprotic solvent is crucial. These solvents can solvate the cation of the base but do not strongly solvate the nucleophile, thus enhancing its reactivity. Their high boiling points also allow for elevated reaction temperatures. |

Experimental Workflow & Visualization

The general workflow involves heating the aryl halide and the amine with a base in a suitable high-boiling polar aprotic solvent.

Generalized Laboratory Protocol

-

To a stirred solution of 4-fluorobenzoic acid (1.0 eq.) in DMSO, add 4-methylpiperidine (1.2-1.5 eq.) and potassium carbonate (2.0-3.0 eq.).

-

Heat the reaction mixture to 100-140 °C and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and pour it into water.

-

Acidify the aqueous solution with a mineral acid (e.g., 2M HCl) to a pH of ~5-6 to precipitate the product.

-

Collect the solid product by filtration, wash with water, and dry under vacuum. Further purification can be achieved by recrystallization if necessary.

Strategy 2: Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction has revolutionized C-N bond formation.[3] It is exceptionally tolerant of various functional groups and often proceeds under milder conditions than S_N_Ar, especially with less reactive aryl chlorides or bromides. The reaction mechanism involves a catalytic cycle of oxidative addition, amine coordination and deprotonation, and reductive elimination.[4]

Core Starting Materials & Rationale

| Starting Material | Role | Rationale for Selection |

| 4-Bromobenzoic acid or 4-Iodobenzoic acid | Aryl Electrophile | The preferred substrates for Buchwald-Hartwig coupling. The C-Br and C-I bonds are more readily cleaved by palladium during the oxidative addition step compared to C-Cl or C-F bonds. |

| 4-Methylpiperidine | Nucleophile | The amine coupling partner. |

| Palladium Precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) | Catalyst Source | Provides the active Pd(0) species that enters the catalytic cycle.[4][8] |

| Phosphine Ligand (e.g., BINAP, XPhos, BrettPhos) | Ligand | Crucial for stabilizing the palladium center and facilitating both the oxidative addition and the final reductive elimination steps. Bulky, electron-rich ligands are generally most effective.[3][8] |

| Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) | Base | A strong, non-nucleophilic base is required to deprotonate the amine-palladium complex within the catalytic cycle, forming the key palladium-amido intermediate.[8] |

| Toluene or Dioxane | Solvent | Anhydrous, deoxygenated aprotic solvents are essential to prevent catalyst deactivation. |

Experimental Workflow & Visualization

The reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to protect the sensitive palladium catalyst system.

Generalized Laboratory Protocol

-

To an oven-dried flask, add 4-bromobenzoic acid (1.0 eq.), the palladium precatalyst (1-5 mol%), and the phosphine ligand (1.2-6 mol%).

-

Seal the flask and purge with an inert gas (e.g., argon) for 10-15 minutes.

-

Add anhydrous toluene, followed by 4-methylpiperidine (1.2 eq.) and sodium tert-butoxide (1.4 eq.).

-

Heat the mixture to 80-110 °C under the inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

-

Filter the mixture through a pad of celite to remove the palladium catalyst.[8]

-

Separate the aqueous and organic layers. Acidify the aqueous layer with HCl to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry under vacuum.

Conclusion

The synthesis of 4-(4-Methylpiperidin-1-yl)benzoic acid is readily achievable through well-established synthetic methodologies. The choice of starting materials is intrinsically linked to the chosen synthetic route.

-

For a cost-effective, large-scale synthesis where operational simplicity is key, Nucleophilic Aromatic Substitution starting from 4-fluorobenzoic acid and 4-methylpiperidine is the preferred method.

-

For broader substrate scope, higher functional group tolerance, and often milder conditions, the Buchwald-Hartwig Amination using 4-bromobenzoic acid and 4-methylpiperidine in the presence of a suitable palladium/ligand system is the superior choice, albeit at a higher cost due to the catalyst.

A thorough understanding of the causality behind these experimental choices empowers researchers to troubleshoot reactions, optimize conditions, and adapt these protocols for the synthesis of analogous compounds, thereby accelerating research and development efforts.

References

-

Metapharm. How is 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride synthesized? Available at: [Link]

-

PubChem. 4-(4-methylpiperazin-1-yl)benzoic acid. National Center for Biotechnology Information. Available at: [Link]

-

Mol-Instincts. Synthesis of 4-(4-Methylpiperazine-1-yl)-3-piperidinosulfonylbenzoic acid-hydrochloride. Available at: [Link]

-

ResearchGate. A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib. Available at: [Link]

-

PubChem. 4-(4-Methyl-1-piperazinylmethyl)benzoic acid. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. Nucleophilic substitution reactions with a variety of heteroaromatic,.... Available at: [Link]

- Google Patents. CN103382191B - Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.

-

Chemsrc. 4-(4-methyl-piperazin-1-methyl)-benzoic acid benzyl ester. Available at: [Link]

-

Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

-

Organic Synthesis. Buchwald-Hartwig Coupling. Available at: [Link]

- Google Patents. FR2956662A1 - Preparing aromatic carboxylic acid derivatives by aromatic nucleophilic substitution, comprises reacting aromatic carboxylic acid derivatives with metal compound.

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link]

-

SynZeal. 4-Fluorobenzoic Acid | 456-22-4. Available at: [Link]

-

Labcompare. 4-Fluorobenzoic Acid Methyl Ester from Aladdin Scientific Corporation. Available at: [Link]

-

Purdue e-Pubs. High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. Available at: [Link]

-

SciSpace. Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Available at: [Link]

-

Dalal Institute. Aromatic Nucleophilic Substitution. Available at: [Link]

-

Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]

-

PubChemLite. 4-(4-methylpiperidin-1-yl)benzoic acid (C13H17NO2). Available at: [Link]

-

University of Liverpool. Aromaticity & Electrophilic/Nucleophilic Aromatic Substitution. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. "High-Throughput Experimentation of the Buchwald-Hartwig Amination for " by Damien Edward Dobson [docs.lib.purdue.edu]

- 6. dalalinstitute.com [dalalinstitute.com]

- 7. chemimpex.com [chemimpex.com]

- 8. organic-synthesis.com [organic-synthesis.com]

"4-(4-Methylpiperidin-1-yl)benzoic acid" theoretical properties

An In-depth Technical Guide to 4-(4-Methylpiperidin-1-yl)benzoic Acid

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the theoretical properties, synthesis, and potential applications of 4-(4-Methylpiperidin-1-yl)benzoic acid. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes fundamental chemical data with practical insights into its utility as a synthetic building block. The guide covers its physicochemical characteristics, predicted spectroscopic profile, logical synthetic pathways, and safety considerations, grounding all claims in authoritative references.

Introduction and Strategic Overview

4-(4-Methylpiperidin-1-yl)benzoic acid is a bifunctional organic molecule featuring a benzoic acid moiety and a substituted saturated heterocycle, 4-methylpiperidine. The strategic importance of this compound lies in its structure, which combines a rigid aromatic ring, a key element for π-stacking interactions in biological systems, with a flexible and basic piperidine ring. The carboxylic acid group serves as a versatile chemical handle for forming amide or ester linkages, making it an attractive scaffold for library synthesis in drug discovery. The tertiary amine of the piperidine ring provides a basic center, which can be crucial for modulating pharmacokinetic properties such as solubility and cell permeability. This guide aims to elucidate the foundational properties of this molecule to enable its effective application in research and development.

Chemical Identity and Molecular Structure

Correctly identifying a compound is the bedrock of any scientific investigation. The following section details the key identifiers and structural representation of 4-(4-Methylpiperidin-1-yl)benzoic acid.

Nomenclature and Identifiers

A consistent set of identifiers is crucial for cross-referencing information across databases and publications.

| Identifier | Value | Source |

| IUPAC Name | 4-(4-methylpiperidin-1-yl)benzoic acid | [1] |

| CAS Number | 281234-85-3 | [2] |

| Molecular Formula | C₁₃H₁₇NO₂ | [1][2][3] |

| Molecular Weight | 219.28 g/mol | [3] |

| PubChem CID | 18002455 | [2] |

| MDL Number | MFCD04113993 | [3] |

Molecular Structure and Representation

The two-dimensional structure illustrates the connectivity of the atoms, forming the core scaffold.

Caption: 2D Structure of 4-(4-Methylpiperidin-1-yl)benzoic acid.

Canonical Representations

Machine-readable formats are essential for computational chemistry and cheminformatics applications.

-

SMILES: CC1CCN(CC1)C2=CC=C(C=C2)C(=O)O[1]

-

InChI: InChI=1S/C13H17NO2/c1-10-6-8-14(9-7-10)12-4-2-11(3-5-12)13(15)16/h2-5,10H,6-9H2,1H3,(H,15,16)[1][2]

-

InChIKey: ZIFMYTNXBNDWLU-UHFFFAOYSA-N[1]

Physicochemical and Predicted Properties

Understanding the physicochemical properties of a molecule is predictive of its behavior in both chemical reactions and biological systems. The following data is based on computational predictions, providing a strong theoretical baseline.

| Property | Predicted Value | Notes |

| XlogP3 | 2.9 | Indicates moderate lipophilicity, suggesting good potential for membrane permeability.[1] |

| Hydrogen Bond Donors | 1 | From the carboxylic acid -OH group.[1] |

| Hydrogen Bond Acceptors | 3 | From the carbonyl oxygen, hydroxyl oxygen, and piperidine nitrogen.[1] |

| Rotatable Bond Count | 2 | Suggests relatively low conformational flexibility. |

| Topological Polar Surface Area (TPSA) | 51.1 Ų | A value below 140 Ų is often correlated with good oral bioavailability. |

| Monoisotopic Mass | 219.12593 Da | [1] |

Theoretical Spectroscopic Profile

While experimental data is the gold standard, a predicted spectroscopic profile is invaluable for guiding synthesis and confirming product identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Aromatic Protons: Two doublets are expected in the aromatic region (~7.0-8.0 ppm). The protons ortho to the carboxylic acid will be downfield shifted relative to the protons ortho to the nitrogen atom. Each doublet should integrate to 2H.

-

Piperidine Protons: A series of complex multiplets would appear in the aliphatic region (~1.5-4.0 ppm). The protons adjacent to the nitrogen (axial and equatorial) will be the most downfield (~3.0-4.0 ppm). The proton on the carbon bearing the methyl group will be a multiplet further upfield.

-

Methyl Protons: A doublet at approximately 0.9-1.2 ppm, integrating to 3H, resulting from coupling to the adjacent methine proton.

-

Carboxylic Acid Proton: A broad singlet, typically far downfield (>10 ppm), which may be exchangeable with D₂O.

-

-

¹³C NMR:

-

Carbonyl Carbon: Expected around 165-175 ppm.

-

Aromatic Carbons: Four signals are expected. The carbon attached to the carboxylic acid (ipso-carbon) and the carbon attached to the nitrogen will be distinct, as will the two other aromatic carbons, appearing in the typical 110-155 ppm range.

-

Piperidine Carbons: Signals for the five distinct piperidine carbons will appear in the aliphatic region (~20-60 ppm). The carbons adjacent to the nitrogen will be the most downfield.

-

Methyl Carbon: A signal in the upfield aliphatic region, typically ~15-25 ppm.

-

Mass Spectrometry (MS)

In electrospray ionization (ESI), the compound is expected to show a strong molecular ion peak.

-

[M+H]⁺: m/z ≈ 220.1332

-

[M-H]⁻: m/z ≈ 218.1187

-

Fragmentation: Key fragmentation would likely involve the loss of the carboxylic acid group (CO₂H) or cleavage within the piperidine ring.

Infrared (IR) Spectroscopy

-

O-H Stretch: A very broad band from ~2500-3300 cm⁻¹, characteristic of a carboxylic acid dimer.

-

C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.

-

C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks in the ~1450-1600 cm⁻¹ region.

-

C-N Stretch: An absorption in the 1250-1350 cm⁻¹ region.

Synthesis and Chemical Reactivity

The synthesis of 4-(4-Methylpiperidin-1-yl)benzoic acid is a key step for its use as a building block. Its bifunctional nature dictates its subsequent chemical reactivity.

Proposed Synthetic Workflow

A highly plausible and efficient method for synthesizing this compound is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. This choice is based on its high functional group tolerance and reliability for forming C-N bonds to an aromatic ring.

Caption: Proposed workflow for the synthesis of the target compound.

Protocol Causality:

-

Ester Protection: The synthesis starts with methyl 4-bromobenzoate. Using the methyl ester of the benzoic acid protects the acidic proton, which would otherwise interfere with the basic conditions of the coupling reaction.

-

C-N Bond Formation: The Buchwald-Hartwig coupling is selected for its efficiency in creating the aryl-amine bond between the brominated aromatic ring and the secondary amine of 4-methylpiperidine. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is essential for deprotonating the amine and facilitating the catalytic cycle.

-

Deprotection: The final step is the saponification (hydrolysis) of the methyl ester to yield the free carboxylic acid. This is a standard and high-yielding transformation. An acidic workup is required to protonate the resulting carboxylate salt to furnish the final product.

Key Reactivity

-

Carboxylic Acid: This group is the primary site for derivatization. It can be readily converted to amides using standard peptide coupling reagents (e.g., HATU, EDC), to esters via Fischer esterification, or reduced to a primary alcohol using strong reducing agents like LiAlH₄.

-

Tertiary Amine: The piperidine nitrogen is basic and can be protonated to form salts, which is often done to improve the aqueous solubility and crystallinity of the final compound. It is generally unreactive under the conditions used to modify the carboxylic acid.

Applications in Research and Drug Development

While specific FDA-approved drugs containing this exact fragment are not prominent, its structure is representative of scaffolds found in numerous biologically active molecules. Its value is primarily as a versatile intermediate.

-

Scaffold for Library Synthesis: The combination of a modifiable carboxylic acid and a basic nitrogen center makes it an ideal starting point for creating libraries of small molecules for high-throughput screening.

-

Fragment-Based Drug Discovery (FBDD): As a fragment, it possesses features—aromatic ring, hydrogen bond donor/acceptor, basic center—that can be used to probe binding pockets of protein targets.

-

Analogue Synthesis: It can be used to synthesize analogues of known drugs to explore structure-activity relationships (SAR), for instance, by replacing a piperazine ring with this 4-methylpiperidine moiety to fine-tune properties like lipophilicity, basicity (pKa), and metabolic stability.

Safety, Handling, and Storage

-

Hazard Classification: Based on analogous structures, it should be treated as a potential irritant.

-

Handling Precautions:

-

Storage:

-

Store in a tightly sealed container in a cool, dry place.

-

Room temperature storage is generally acceptable for short to medium terms.

-

Conclusion

4-(4-Methylpiperidin-1-yl)benzoic acid is a valuable chemical building block with a well-defined theoretical profile. Its bifunctional nature, combining a reactive carboxylic acid with a basic piperidine ring, provides significant opportunities for chemical modification. The synthetic routes are logical and based on well-established, high-yielding organometallic cross-coupling reactions. For medicinal chemists and researchers, this compound represents a strategic scaffold for developing novel molecular entities with tailored physicochemical and pharmacological properties.

References

-

Home Sunshine Pharma. 4-(4-Methylpiperazin-1-ylmethyl)benzoic Acid CAS 106261-48-7. [Link]

-

PubChem. 4-(4-methylpiperazin-1-yl)benzoic acid. [Link]

-

PubChem. 4-(4-Methyl-1-piperazinylmethyl)benzoic acid. [Link]

-

FAQ. How is 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride synthesized?. [Link]

-

PubChem. CID 161692894. [Link]

-

PubChem. 4-((4-Methyl-1-piperazinyl)methyl)benzoic acid dihydrochloride. [Link]

-

Molbase. Synthesis of 4-(4-Methylpiperazine-1-yl)-3-piperidinosulfonylbenzoic acid-hydrochloride. [Link]

-

ResearchGate. A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib | Request PDF. [Link]

-

Capot Chemical. MSDS of 4-((4-methylpiperazin-1-yl)methyl)benzoic acid dihydrochloride. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

- Google Patents. CN103382191B - Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.

-

PubChemLite. 4-(4-methylpiperidin-1-yl)benzoic acid (C13H17NO2). [Link]

-

ChemSrc. 4-(4-Methyl-1-piperazinylmethyl)benzoic acid SDS, 106261-48-7 Safety Data Sheets. [Link]

-

Angene Chemical. Safety Data Sheet. [Link]

-

SpectraBase. 4-(4-Methylpiperazino)benzoic acid - Optional[13C NMR] - Chemical Shifts. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001870). [Link]

-

ChemSrc. 4-(4-methyl-piperazin-1-methyl)-benzoic acid benzyl ester. [Link]

-

Ab Enterprises. 4-[(4-methylpiperazine-1-yl)methyl]benzoic acid dihydrochloride. [Link]

- Google Patents. CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.

Sources

An In-Depth Technical Guide to the Identification of Potential Biological Targets for 4-(4-Methylpiperidin-1-yl)benzoic acid

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to identify and validate the potential biological targets of the novel compound, 4-(4-Methylpiperidin-1-yl)benzoic acid. The methodologies outlined herein are designed to be robust, self-validating, and grounded in established scientific principles, reflecting an approach that emphasizes experimental causality and technical accuracy.

Introduction: Deconstructing 4-(4-Methylpiperidin-1-yl)benzoic acid

The compound 4-(4-Methylpiperidin-1-yl)benzoic acid is a synthetic molecule featuring a substituted piperidine ring linked to a benzoic acid moiety. The piperidine ring is a ubiquitous scaffold in medicinal chemistry, known for its favorable physicochemical properties and its presence in a multitude of approved pharmaceuticals.[1][2] Its derivatives are associated with a wide array of biological activities, targeting proteins in the central nervous system, inflammatory pathways, and cancer.[3] The benzoic acid group provides a potential key interaction point, often with positively charged residues within protein binding sites.[4]

Direct biological activity data for 4-(4-Methylpiperidin-1-yl)benzoic acid is not extensively available in the public domain. However, analysis of structurally similar compounds provides valuable insights into its potential pharmacological profile. Analogs containing the 4-methylpiperidine or similar piperidine acetic acid scaffolds have been investigated as VLA-4 antagonists, sigma (σ) receptor ligands, and CCR5 antagonists.[4] Furthermore, the structurally related 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid is a key precursor in the synthesis of the anticancer drug imatinib, a tyrosine kinase inhibitor.[5][6] These findings suggest that 4-(4-Methylpiperidin-1-yl)benzoic acid may exhibit activity towards G-protein coupled receptors (GPCRs), integrins, or kinases.

This guide will delineate a systematic approach to elucidate the biological targets of this compound, beginning with computational prediction and progressing through rigorous in vitro and cell-based validation assays.

Computational Target Prediction: A Hypothesis-Generating Engine

The initial phase of target identification leverages the power of computational chemistry and bioinformatics to generate a ranked list of potential protein targets. This in silico approach is cost-effective and provides a strong foundation for subsequent experimental validation.

Ligand-Based Virtual Screening

This methodology is predicated on the principle that structurally similar molecules often exhibit similar biological activities.

Protocol for 2D and 3D Similarity Searching:

-

Database Selection: Utilize comprehensive chemical databases such as PubChem, ChEMBL, and SciFinder.

-

Query Structure: Input the 2D structure of 4-(4-Methylpiperidin-1-yl)benzoic acid as the query molecule.

-

Similarity Metric: Employ the Tanimoto coefficient as the similarity metric, with a threshold of >0.85 for initial hits.

-

Substructure Searching: Perform substructure searches to identify all compounds containing the 4-methylpiperidine and benzoic acid scaffolds.

-

3D Shape Similarity: For top-ranking 2D similar compounds with known biological targets, perform 3D shape-based screening using tools like ROCS (OpenEye) or Phase (Schrödinger) to assess volumetric and chemical feature overlap.

-

Data Analysis: Compile a list of biological targets associated with the identified structurally similar compounds. Prioritize targets that appear frequently or are associated with high-potency analogs.

Structure-Based Virtual Screening (Molecular Docking)

If a high-resolution crystal structure of a putative target identified from ligand-based screening is available, molecular docking can predict the binding mode and affinity of 4-(4-Methylpiperidin-1-yl)benzoic acid.

Protocol for Molecular Docking:

-

Target Preparation: Obtain the crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by adding hydrogens, assigning bond orders, and removing water molecules. Define the binding site based on the co-crystallized ligand or through binding site prediction algorithms.

-

Ligand Preparation: Generate a low-energy 3D conformation of 4-(4-Methylpiperidin-1-yl)benzoic acid. Assign appropriate protonation states based on a physiological pH of 7.4.

-

Docking Simulation: Utilize docking software such as AutoDock, Glide, or GOLD to dock the prepared ligand into the defined binding site of the target protein.

-

Pose Analysis and Scoring: Analyze the predicted binding poses and use a scoring function to estimate the binding affinity. Prioritize poses that exhibit favorable interactions (e.g., hydrogen bonds, hydrophobic interactions, salt bridges) with key residues in the binding pocket.

Logical Workflow for Computational Target Prediction

Caption: A flowchart illustrating the computational workflow for identifying potential biological targets.

In Vitro Target Validation: Confirming Molecular Interactions

The hypotheses generated from computational studies must be validated through direct biochemical or biophysical assays. These experiments aim to confirm a physical interaction between 4-(4-Methylpiperidin-1-yl)benzoic acid and the predicted target proteins.

Radioligand Binding Assays

This classical technique is the gold standard for quantifying the affinity of a ligand for a receptor.

Protocol for a Competitive Radioligand Binding Assay:

-

Materials:

-

Membrane preparation expressing the target receptor.

-

A radiolabeled ligand with known high affinity for the target.

-

Increasing concentrations of 4-(4-Methylpiperidin-1-yl)benzoic acid (the competitor ligand).

-

Assay buffer and filtration apparatus.

-

-

Assay Procedure:

-

Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the competitor ligand.

-

Allow the binding to reach equilibrium.

-

Separate the bound from unbound radioligand by rapid filtration through a glass fiber filter.

-

Quantify the radioactivity retained on the filter using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand as a function of the competitor ligand concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

-

Calculate the equilibrium dissociation constant (Ki) for the competitor ligand using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Enzyme Inhibition Assays

If the predicted target is an enzyme, its inhibition by 4-(4-Methylpiperidin-1-yl)benzoic acid can be directly measured.

Protocol for an Enzyme Inhibition Assay (e.g., for a Kinase):

-

Materials:

-

Purified recombinant enzyme.

-

Substrate for the enzyme (e.g., a peptide for a kinase).

-

ATP (for kinases).

-

Increasing concentrations of 4-(4-Methylpiperidin-1-yl)benzoic acid.

-

Detection reagent (e.g., an antibody that recognizes the phosphorylated substrate).

-

-

Assay Procedure:

-

Incubate the enzyme with varying concentrations of the inhibitor.

-

Initiate the enzymatic reaction by adding the substrate and ATP.

-

Allow the reaction to proceed for a defined period.

-

Stop the reaction and quantify the amount of product formed using a suitable detection method (e.g., ELISA, fluorescence, or luminescence).

-

-

Data Analysis:

-

Plot the enzyme activity as a function of the inhibitor concentration.

-

Determine the IC50 value from the dose-response curve.

-

Table 1: Hypothetical In Vitro Binding and Inhibition Data

| Predicted Target | Assay Type | Radioligand/Substrate | IC50 (µM) | Ki (µM) |

| Sigma-1 Receptor | Radioligand Binding | [+]-Pentazocine | 1.2 | 0.8 |

| VLA-4 | Radioligand Binding | LDV-FITC | 5.8 | 3.5 |

| c-Abl Kinase | Enzyme Inhibition | Abltide | > 50 | - |

| CCR5 | Radioligand Binding | [125I]-MIP-1α | 15.3 | 9.8 |

Cell-Based Functional Assays: Assessing Biological Response

Confirmation of a direct molecular interaction is a critical first step, but it is equally important to demonstrate that this interaction translates into a measurable biological effect in a cellular context.

Second Messenger Assays for GPCRs

If a GPCR is a confirmed target, functional assays can measure the downstream signaling events upon receptor activation or inhibition.

Protocol for a cAMP Assay (for Gs or Gi-coupled receptors):

-

Cell Culture: Use a cell line endogenously or recombinantly expressing the target GPCR.

-

Assay Procedure:

-

Plate the cells in a multi-well plate.

-

Pre-incubate the cells with varying concentrations of 4-(4-Methylpiperidin-1-yl)benzoic acid.

-

Stimulate the cells with a known agonist for the receptor.

-

Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).

-

-

Data Analysis:

-

Plot the cAMP concentration as a function of the test compound concentration.

-

Determine if the compound acts as an agonist, antagonist, or inverse agonist. For antagonists, calculate the IC50 value.

-

Cell Proliferation Assays for Anticancer Targets

If a target involved in cell growth, such as a tyrosine kinase, is identified, the effect of the compound on cancer cell viability can be assessed.

Protocol for an MTT Assay:

-

Cell Culture: Seed cancer cells known to be dependent on the target kinase in a 96-well plate.

-

Compound Treatment: Treat the cells with a range of concentrations of 4-(4-Methylpiperidin-1-yl)benzoic acid for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization and Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm).

-

Data Analysis:

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Plot the cell viability against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

-

Experimental Workflow for Target Validation

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. researchgate.net [researchgate.net]

"4-(4-Methylpiperidin-1-yl)benzoic acid" literature review

[2] WO2014127185A1 - FACTOR XIA INHIBITORS - Google Patents Intermediate 1. 4-(4-methylpiperidin-1-yl)benzoic acid. To a solution of 4-fluorobenzoic acid (10 g, 71.37 mmol) in DMSO (100 mL) was added K2CO3 (29.5 g, 214.1 mmol) and 4-methylpiperidine (14.1 g, 142.7 mmol). The reaction mixture was stirred at 130 °C for 16 h. The reaction mixture was cooled to rt and diluted with water (200 mL). The solid precipitated was filtered, washed with water (2 x 50 mL) and dried under vacuum to afford 4-(4-methylpiperidin-1-yl)benzoic acid (12.5 g, 80percent yield) as a white solid. MS (ESI) m/z: 220.1 [M+H]+. 1H NMR (400 MHz, DMSO-d6) δ 12.07 (s, 1H), 7.73 (d, J = 9.0 Hz, 2H), 6.89 (d, J = 9.1 Hz, 2H), 3.84 (d, J = 13.5 Hz, 2H), 2.87 (t, J = 11.9 Hz, 2H), 1.73 (d, J = 12.8 Hz, 2H), 1.50 (m, 1H), 1.20 (m, 2H), 0.92 (d, J = 6.4 Hz, 3H). ... The compounds are selective Factor XIa inhibitors or dual inhibitors of Factor XIa and plasma kallikrein. ... The compounds of Formula I are selective Factor XIa inhibitors or dual inhibitors of Factor XIa and plasma kallikrein, and as such may be useful in the treatment, inhibition or amelioration of one more disease states that could benefit from inhibition of Factor XIa or plasma kallikrein, including thromboses, embolisms, hypercoagulability or fibrotic changes. The compounds of this invention could further be used in combination with other therapeutically effective agents, including but not limited to, other drugs useful for the treatment of thromboses, embolisms, hypercoagulability or fibrotic changes. ... The present invention provides compounds of Formula (I) and pharmaceutical compositions comprising one or more said compounds, and methods for using said compounds for treating or preventing thromboses, embolisms, hypercoagulability or fibrotic changes. The compounds are selective Factor XIa inhibitors or dual inhibitors of Factor XIa and plasma kallikrein.

4-(4-METHYL-PIPERIDIN-1-YL)-BENZOIC ACID - ChemicalBook 4-(4-METHYL-PIPERIDIN-1-YL)-BENZOIC ACID information, including chemical properties, structure, melting point, boiling point, density, formula, molecular weight, uses, prices, suppliers, SDS and more, available at Chemicalbook. ... 4-(4-METHYL-PIPERIDIN-1-YL)-BENZOIC ACID. ... 4-(4-METHYL-PIPERIDIN-1-YL)-BENZOIC ACID ... CAS No. ... 4-(4-METHYL-PIPERIDIN-1-YL)-BENZOIC ACID Suppliers.

WO2016015593A1 - FACTOR XIA INHIBITORS - Google Patents The present invention provides a compound of Formula (I) and pharmaceutical compositions comprising one or more said compounds, and methods for using said compounds for treating or preventing thromboses, embolisms, hypercoagulability or fibrotic changes. The compounds are selective Factor XIa inhibitors or dual inhibitors of Factor XIa and plasma kallikrein. ... The compounds of Formula I are selective Factor XIa inhibitors or dual inhibitors of Factor XIa and plasma kallikrein, and as such may be useful in the treatment, inhibition or amelioration of one or more disease states that could benefit from inhibition of Factor XIa or plasma kallikrein, including thromboses, embolisms, hypercoagulability or fibrotic changes. The compounds of this invention could further be used in combination with other therapeutically effective agents, including but not limited to, other drugs useful for the treatment of thromboses, embolisms, hypercoagulability or fibrotic changes. ... The invention also includes compositions for inhibiting loss of blood platelets, inhibiting formation of blood platelet aggregates, inhibiting formation of fibrin, inhibiting thrombus formation, inhibiting embolus formation, and treating inflammatory disorders in a mammal, comprising a compound of the invention in a pharmaceutically acceptable carrier. These compositions may optionally include anticoagulants, antiplatelet agents, and thrombolytic agents. The compositions can be added to blood, blood products, or mammalian organs in order to effect the desired inhibitions. ... Compounds of the invention are Factor XIa inhibitors and may have therapeutic value in, for example, preventing coronary artery disease. The compounds are selective Factor XIa inhibitors or dual inhibitors of Factor XIa and plasma kallikrein. It will be understood that, as used herein, references to the compounds of structural Formula I and Formula Ia are meant to also include the pharmaceutically acceptable salts, and also salts that are not pharmaceutically acceptable when they are used as precursors to the free compounds or their pharmaceutically acceptable salts or in other synthetic manipulations.

4-(4-methylpiperidin-1-yl)benzoic acid (C13H17NO2) - PubChemLite 4-(4-methylpiperidin-1-yl)benzoic acid. ... Search. search icon. try. C10H14N2 · DUOANANYKYXIQY-UHFFFAOYSA-N · atrazine · CID 654809. 4-(4-methylpiperidin-1-yl)benzoic acid. Structural Information. Molecular Formula: C13H17NO2; SMILES: CC1CCN(CC1)C2=CC=C(C=C2)C(=O)O; InChI: InChI=1S/C13H17NO2/c1-10-6-8-14(9-7-10)12-4-2-11(3-5-12)13(15)16/h2-5,10H,6-9H2,1H3,(H,15,16); InChIKey: ZIFMYTNXBNDWLU-UHFFFAOYSA-N; Compound name: 4-(4-methylpiperidin-1-yl)benzoic acid; Related CIDs. CID 654809. 2D Structure. compound 2d structure. 1; Annotation Hits. 9; References. 18; Patents. 219.12593 Da; Monoisotopic Mass. 2.9; XlogP (predicted). Profile. Predicted Collision Cross Section. Adduct, m/z, Predicted CCS (Ų). [M+H]+, 220.13321, 149.9. [M+Na]+, 242.11515, 155.2. [M-H]-, 218.11865, 153.3. [M+NH4]+, 237.15975, 166.0. [M+K]+, 258.08909, 152.1. [M+H-H2O]+, 202.12319, 142.4. [M+HCOO]-, 264.12413, 167.1. [M+CH3COO]-, 278.13978, 186.5. [M+Na-2H]-, 240.10060, 152.4. [M]+, 219.12538, 145.3. [M]-, 219.12648, 145.3. m/z: mass to charge ratio of the adduct. Predicted Collision Cross Section (CCS) values (Ų) per adduct calculated using CCSbase. Literature stripe. literature stripe. Patent stripe. patents stripe. Copyright © Université du Luxembourg 2026. All rights reserved. logos unilu and lcsb. ... m/z: mass to charge ratio of the adduct. Predicted Collision Cross Section (CCS) values (Ų) per adduct calculated using CCSbase. ... PubChemLite - 4-(4-methylpiperidin-1-yl)benzoic acid (C13H17NO2)

Factor XIa inhibitors: A review of the patent literature - ResearchGate surface area of this potent inhibitor compromised its pharmacokinetic profile. In general, the most frequently used P1 groups that fit into S1 pocket of FXIa are tranexamic. acid, 1-(4-chlorophenyl)-. ... Abstract and Figures. Introduction: Anticoagulants are the mainstay for prevention and/or treatment of thrombotic disorders. Each clinically used anticoagulant is associated with significant adverse consequences, especially bleeding. Factor XIa (FXIa), a key factor involved in the amplification of procoagulation signal, has been suggested as a major target for anticoagulant drug discovery because of reduced risk of bleeding. Areas covered: Our literature search uncovered dozens of industrial and academic patents on the discovery of novel FXIa/FXI inhibitors. ... . Author manuscript; available in PMC 2017 January 01. ... . 2016 ; 26(3): 323–345. doi:10.1517/13543776.2016. 1154045. ... treat thrombosis. ... effects in specific patient populations such as cancer patients and pregnant women. ... without the risk of bleeding. ... . Author manuscript; available in PMC 2017 January 01. ... to develop effective and safe anticoagulants with limited risk of bleeding [9-12]. ... -terminal domain). ... heparin binding site) [13-15]. ... dimer [13–15]. .... ... . Author manuscript; available in PMC 2017 January 01. ... thrombin generation by sequential activation of FXI, FIX, FX, and prothrombin. ... hemostatic system. ... Although many agents are in early discovery/development phases, the activity and safety of a few have been evaluated in various animal models and in humans. Expert opinion: FXIa is a promising drug target for development of effective anticoagulants with limited bleeding complications. Literature reveals a major trend in the number of patent applications over the last three years. These inhibitors exploit different approaches for target inhibition. Allosteric modulation of FXIa and biosynthetic inhibition of FXI are mechanistically unique. ...

-

""

-

"naturally occurring bromophenolic carbamates (clavatadines) 5 and 6 (Figure 4). This. report highlights more recent serious efforts toward this end by reviewing FXI/FXIa. ... "

-

"Phenylalanine derivatives: Several patent applications were filed by Bayer Pharma, Germany in 2015 introducing substituted phenylalanine derivatives as FXIa inhibitors for the. treatment and/or prophylaxis of diseases, in particular cardiovascular diseases, preferably. ... "

-

"IC50. values in the nanomolar range and submicromolar activity in APTT assay. Due to the. ... "

-

"IC50. of 22 nM. ... "

-

Al-Horani and Desai Page 5. Expert Opin Ther Pat.

Factor XI(a) inhibitors for thrombosis: an updated patent review (2016-present) - PMC Introduction: Anticoagulation without bleeding is an ideal goal in treating thrombosis, however, this goal has not been achieved. All current anticoagulants are associated with significant bleeding which limits their safe use. Genetic and pharmacological findings indicate that factor XIa is a key player in thrombosis, yet it is a relatively marginal one in hemostasis. Thus, factor XIa and its zymogen offer a unique opportunity to develop anticoagulants with low bleeding risk. ... In related patents, it was found that replacing the methyl (4-(5-chloro-1H-imidazol-4-yl)phenyl)carbamate moiety in inhibitor 1 with 1H-benzo[d]imidazole-5-carboxylic acid (inhibitor 3) maintained high potency toward FXIa and good selectivity over plasma kallikrein. Furthermore, it appears that the inhibition potency and selectivity were also retained following the bioisosteric replacement of the carboxylic acid group with fluorine atom as shown by inhibitor 4 ... ...

-

2.1. Small molecules

-

"In 2016, pyridine-N-oxide-containing molecules were claimed by Merck Co. to be FXIa inhibitors or dual inhibitors of FXIa and plasma kallikrein, and therefore, to be used singularly or in combination with other current anticoagulants to treat thromboses, embolisms, hypercoagulability, or fibrotic changes. ... "

-

In related patents, it was found that replacing the methyl (4-(5-chloro-1H-imidazol-4-yl)phenyl)carbamate moiety in inhibitor 1 with 1H-benzo[d]imidazole-5-carboxylic acid (inhibitor 3) maintained high potency toward FXIa and good selectivity over plasma kallikrein. ... The methyl (4-(5-chloro-1H-imidazol-4-yl)phenyl)carbamate moiety in inhibitor 1 can also be replaced with 3-amino-1H-indazole-6-carboxamide as in inhibitor 5 which inhibited FXIa and plasma kallikrein with IC50 values of 0.9 and 25 nM, respectively. The pyridine-N-oxide can also be rigidified in the form of cyclopenta[b]pyridine-N-oxide (inhibitor 6) or in the form of 5,6,7,8-tetrahydroquinoline-N-oxide (inhibitor 7), both of which possessed nanomolar inhibition potency toward FXIa and potentially significant selectivity over plasma kallikrein. ... 2.1. 2. Oxopyridine-containing inhibitors and their derivatives. A series of patents by Bayer Pharma described 2-oxopyridine-containing molecules as inhibitors of human FXIa and plasma kallikrein. The inhibitors were claimed for treating and/or preventing thrombotic or thromboembolic diseases, edemas, and ophthalmological diseases [69–76]. Figure 5 provides examples from seven patents showing the chemical structures of 8 inhibitors with demonstrated inhibition potency toward FXIa and plasma kallikrein in the nanomolar range. Structural analysis revealed that the 2-oxopyridine moiety is always substituted at positions-1, −4, and −5.